2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c1-13-4-5-2-3-6(14-5)7(12)8(9,10)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSGCWZOKRACLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599375-53-7 | |
| Record name | 2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one typically involves the reaction of 5-(methoxymethyl)furan-2-carbaldehyde with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic anhydride and a base such as pyridine to facilitate the reaction . The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in the corresponding alcohol.
Scientific Research Applications
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The furan ring and methoxymethyl group contribute to the overall stability and solubility of the compound, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(furan-2-yl)ethanone: This compound lacks the methoxymethyl group, which may result in different chemical reactivity and biological activity.
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone:
The uniqueness of this compound lies in its combination of a trifluoromethyl group with a substituted furan ring, which imparts distinct chemical and biological characteristics.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120 ppm in ¹³C NMR, split into a quartet due to coupling with fluorine) and the furan ring protons (δ 6.2–7.5 ppm in ¹H NMR) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 208.14 (C₈H₇F₃O₃) confirms the molecular formula .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O-C from methoxymethyl group) .
How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions?
Advanced Research Question
The trifluoromethyl group enhances the electrophilicity of the ketone, making it susceptible to nucleophilic attack. For example:
- Grignard Reagents : Reacts with organomagnesium halides to form tertiary alcohols, but competing defluorination may occur at elevated temperatures .
- Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, though the reaction requires polar aprotic solvents (e.g., THF) and low temperatures (−20°C) to avoid side reactions .
What in vitro assays are suitable for evaluating its biological activity, particularly antimicrobial potential?
Advanced Research Question
- Antimicrobial Testing :
- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or β-lactamase inhibition, with IC₅₀ values calculated from dose-response curves .
How do structural modifications at the 5-(methoxymethyl)furan moiety affect bioactivity?
Advanced Research Question (SAR Study)
How can contradictory data on synthetic yields (e.g., 40% vs. 65%) be resolved?
Advanced Research Question
Discrepancies arise from:
- Catalyst Purity : Commercial BF₃·Et₂O may contain moisture, reducing efficacy. Use freshly distilled catalyst.
- Workup Procedures : Incomplete extraction (e.g., pH adjustment during aqueous workup) lowers yield. Optimize with multiple EtOAc washes .
- Scale Differences : Milligram-scale reactions often report lower yields due to handling losses. Pilot at 1–5 g scale for reproducibility .
What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Advanced Research Question
- HPLC Challenges : Trifluoromethyl groups cause peak tailing. Use:
- Column : C18 with trifluoroacetic acid (0.1% in mobile phase).
- Detection : UV at 254 nm for carbonyl absorption .
- GC-MS Limitations : Thermal decomposition of the furan ring. Derivatize with BSTFA to stabilize volatile intermediates .
What computational methods are used to predict its mechanism of action as a Mycobacterium tuberculosis inhibitor?
Advanced Research Question
- Molecular Docking : AutoDock Vina to simulate binding to Mtb enoyl-ACP reductase (PDB: 4TZK). The trifluoromethyl group shows hydrophobic interactions with Val154 and Leu218 .
- MD Simulations : GROMACS to assess binding stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
